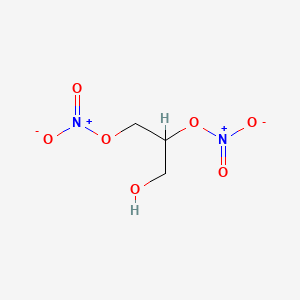![molecular formula C19H20O6 B1198016 (1S,2S,3R,7S,10S,18S)-3,7,13,18-tetrahydroxy-5-methyl-19-oxapentacyclo[8.8.1.01,10.02,7.012,17]nonadeca-4,12(17),13,15-tetraen-11-one CAS No. 114687-53-5](/img/structure/B1198016.png)
(1S,2S,3R,7S,10S,18S)-3,7,13,18-tetrahydroxy-5-methyl-19-oxapentacyclo[8.8.1.01,10.02,7.012,17]nonadeca-4,12(17),13,15-tetraen-11-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2S,3R,7S,10S,18S)-3,7,13,18-tetrahydroxy-5-methyl-19-oxapentacyclo[8.8.1.01,10.02,7.012,17]nonadeca-4,12(17),13,15-tetraen-11-one is a quinone antibiotic produced by the actinomycete strain Excellospora viridilutea SF2315. It exhibits inhibitory effects against the avian myeloblastosis virus reverse transcriptase with an IC50 of 40 μg/mL and has weak activity against gram-positive bacteria.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,3R,7S,10S,18S)-3,7,13,18-tetrahydroxy-5-methyl-19-oxapentacyclo[8.8.1.01,10.02,7.012,17]nonadeca-4,12(17),13,15-tetraen-11-one involves a Diels–Alder cycloaddition between a bromojuglone derivative and an optically active diene. This reaction is stereocontrolled to ensure the correct assembly of the SF 2315B ring system .
Industrial Production Methods
Industrial production of this compound typically involves fermentation processes using the Excellospora viridilutea SF2315 strain. The antibiotic is isolated from the culture filtrate of the actinomycete strain.
化学反应分析
Types of Reactions
(1S,2S,3R,7S,10S,18S)-3,7,13,18-tetrahydroxy-5-methyl-19-oxapentacyclo[8.8.1.01,10.02,7.012,17]nonadeca-4,12(17),13,15-tetraen-11-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions include various derivatives of the original quinone structure, which can have different biological activities and properties .
科学研究应用
(1S,2S,3R,7S,10S,18S)-3,7,13,18-tetrahydroxy-5-methyl-19-oxapentacyclo[8.8.1.01,10.02,7.012,17]nonadeca-4,12(17),13,15-tetraen-11-one has several scientific research applications:
Chemistry: It is used in synthetic studies to explore the assembly of complex ring systems and to develop new synthetic methodologies.
Biology: It is studied for its inhibitory effects on viral enzymes, particularly the reverse transcriptase of avian myeloblastosis virus.
Medicine: Although it has weak activity against gram-positive bacteria, it is of interest for its potential antiviral properties.
Industry: It is used in the development of new antibiotics and in the study of antibiotic resistance mechanisms.
作用机制
(1S,2S,3R,7S,10S,18S)-3,7,13,18-tetrahydroxy-5-methyl-19-oxapentacyclo[8.8.1.01,10.02,7.012,17]nonadeca-4,12(17),13,15-tetraen-11-one exerts its effects by inhibiting the reverse transcriptase enzyme of the avian myeloblastosis virus. This inhibition prevents the virus from replicating its genetic material, thereby hindering its ability to infect host cells. The molecular targets involved include the active site of the reverse transcriptase enzyme, where the antibiotic binds and blocks the enzyme’s activity .
相似化合物的比较
Similar Compounds
Similar compounds to (1S,2S,3R,7S,10S,18S)-3,7,13,18-tetrahydroxy-5-methyl-19-oxapentacyclo[8.8.1.01,10.02,7.012,17]nonadeca-4,12(17),13,15-tetraen-11-one include other quinone antibiotics such as SF 2315A, urdamycinone B, and various angucycline antibiotics .
Uniqueness
This compound is unique due to its specific inhibitory effect on the avian myeloblastosis virus reverse transcriptase and its distinct quinone structure. Unlike other quinone antibiotics, SF 2315B has a unique stereochemistry that contributes to its specific biological activity .
属性
CAS 编号 |
114687-53-5 |
|---|---|
分子式 |
C19H20O6 |
分子量 |
344.4 g/mol |
IUPAC 名称 |
(1S,2S,3R,7S,10S,18S)-3,7,13,18-tetrahydroxy-5-methyl-19-oxapentacyclo[8.8.1.01,10.02,7.012,17]nonadeca-4,12(17),13,15-tetraen-11-one |
InChI |
InChI=1S/C19H20O6/c1-9-7-12(21)14-17(24,8-9)5-6-18-16(23)13-10(3-2-4-11(13)20)15(22)19(14,18)25-18/h2-4,7,12,14-15,20-22,24H,5-6,8H2,1H3/t12-,14+,15+,17+,18-,19+/m1/s1 |
InChI 键 |
NBYHQGUHGIZCKV-BAZRMLRRSA-N |
SMILES |
CC1=CC(C2C(C1)(CCC34C2(O3)C(C5=C(C4=O)C(=CC=C5)O)O)O)O |
手性 SMILES |
CC1=C[C@H]([C@H]2[C@@](C1)(CC[C@@]34[C@@]2(O3)[C@H](C5=C(C4=O)C(=CC=C5)O)O)O)O |
规范 SMILES |
CC1=CC(C2C(C1)(CCC34C2(O3)C(C5=C(C4=O)C(=CC=C5)O)O)O)O |
同义词 |
1,4,4a,5,6,6a,12a,12b-octahydro-1,4a,8,12-tetrahydroxy-3-methyl-6a,12a-epoxybenz(a)anthracen-7(12H)-one SF 2315B SF-2315 B SF2315B |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


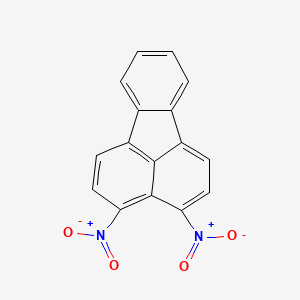

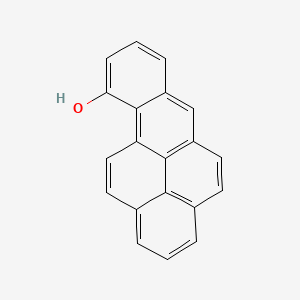
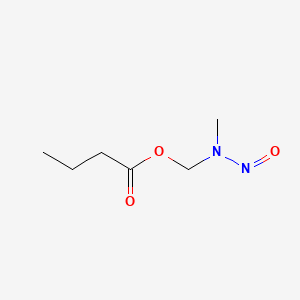
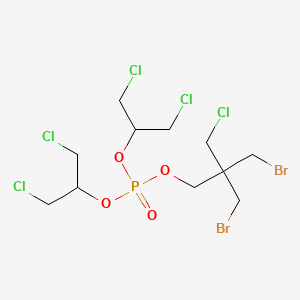

![4-[(1-Naphthalenylamino)-oxomethyl]benzene-1,3-dicarboxylic acid](/img/structure/B1197940.png)





